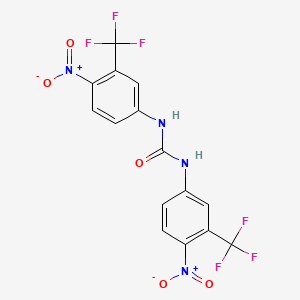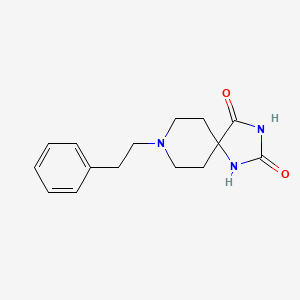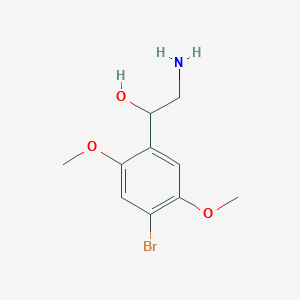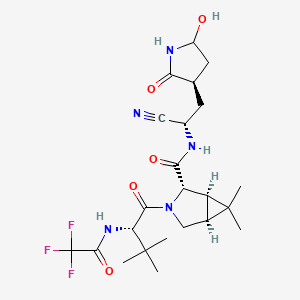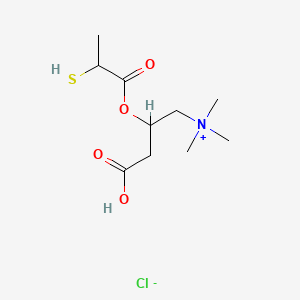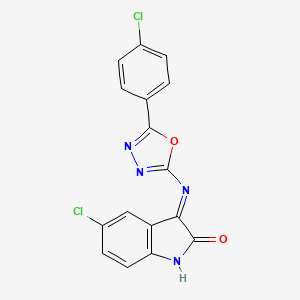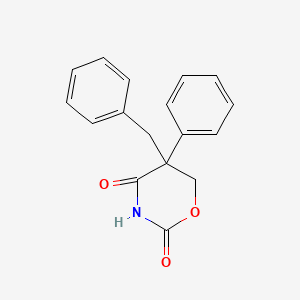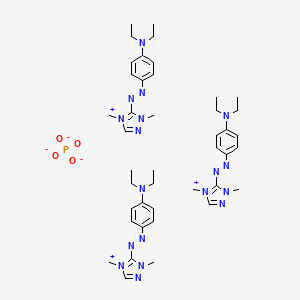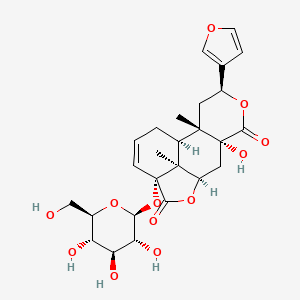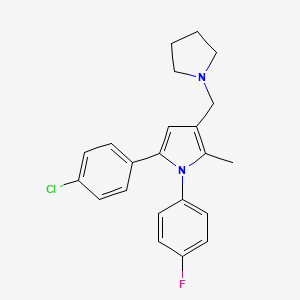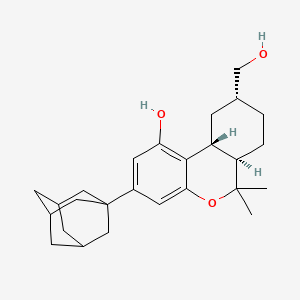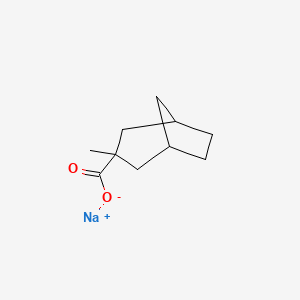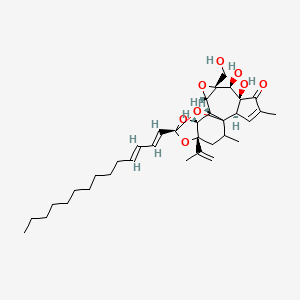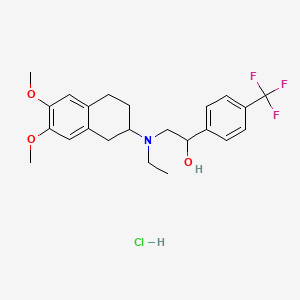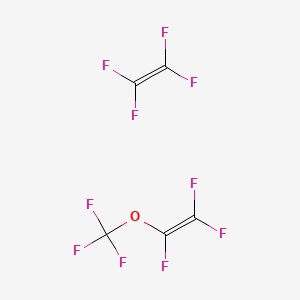
Pmve tfe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound perfluoromethyl vinyl ether and tetrafluoroethylene is a copolymer known for its exceptional chemical and thermal stability. This compound is widely used in the production of fluoroelastomers, which are materials that exhibit high resistance to heat, chemicals, and weathering. The unique properties of perfluoromethyl vinyl ether and tetrafluoroethylene make it a valuable material in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Perfluoromethyl vinyl ether and tetrafluoroethylene copolymers are typically synthesized through radical polymerization. The process involves the copolymerization of perfluoromethyl vinyl ether and tetrafluoroethylene in the presence of a radical initiator. The reaction is carried out in a well-stirred reactor at elevated temperatures, usually around 80°C . The polymerization can be conducted in an emulsion or solution system, depending on the desired properties of the final product .
Industrial Production Methods: In industrial settings, the production of perfluoromethyl vinyl ether and tetrafluoroethylene copolymers involves large-scale polymerization reactors. The monomers are fed into the reactor, and the polymerization is initiated using a radical initiator. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent product quality. The resulting copolymer is then purified and processed into various forms, such as sheets, films, or molded parts .
Análisis De Reacciones Químicas
Types of Reactions: Perfluoromethyl vinyl ether and tetrafluoroethylene copolymers undergo various chemical reactions, including:
Oxidation: The copolymer can be oxidized under specific conditions, leading to the formation of functional groups on the polymer chain.
Reduction: Reduction reactions can be used to modify the chemical structure of the copolymer, enhancing its properties.
Substitution: The copolymer can undergo substitution reactions, where specific atoms or groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under controlled conditions.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under specific reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carbonyl groups, while substitution reactions can result in the incorporation of various functional groups .
Aplicaciones Científicas De Investigación
Perfluoromethyl vinyl ether and tetrafluoroethylene copolymers have a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials with unique properties.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems and as coatings for medical instruments.
Industry: Applied in the production of high-performance seals, gaskets, and hoses for the automotive and aerospace industries
Mecanismo De Acción
The mechanism by which perfluoromethyl vinyl ether and tetrafluoroethylene copolymers exert their effects is primarily based on their chemical structure. The presence of strong carbon-fluorine bonds imparts exceptional stability and resistance to degradation. The copolymer interacts with various molecular targets through physical and chemical interactions, enhancing its performance in different applications .
Comparación Con Compuestos Similares
Polytetrafluoroethylene (PTFE): Known for its high chemical resistance and non-stick properties.
Polyvinylidene fluoride (PVDF): Exhibits excellent chemical resistance and mechanical properties.
Perfluoroalkoxy polymer (PFA): Combines the properties of PTFE and perfluoromethyl vinyl ether, offering high thermal stability and chemical resistance.
Uniqueness: Perfluoromethyl vinyl ether and tetrafluoroethylene copolymers are unique due to their combination of high thermal stability, chemical resistance, and flexibility. This makes them suitable for applications where other fluoropolymers may not perform as well .
Propiedades
Número CAS |
26425-79-6 |
|---|---|
Fórmula molecular |
C5F10O |
Peso molecular |
266.04 g/mol |
Nombre IUPAC |
1,1,2,2-tetrafluoroethene;1,1,2-trifluoro-2-(trifluoromethoxy)ethene |
InChI |
InChI=1S/C3F6O.C2F4/c4-1(5)2(6)10-3(7,8)9;3-1(4)2(5)6 |
Clave InChI |
DOWJGHMZJRTBBD-UHFFFAOYSA-N |
SMILES canónico |
C(=C(F)F)(OC(F)(F)F)F.C(=C(F)F)(F)F |
Números CAS relacionados |
26425-79-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


